O-(4-Iodobenzyl)hydroxylamine Hydrochloride
CAS No.:
Cat. No.: VC20480155
Molecular Formula: C7H9ClINO
Molecular Weight: 285.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClINO |
|---|---|
| Molecular Weight | 285.51 g/mol |
| IUPAC Name | O-[(4-iodophenyl)methyl]hydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C7H8INO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H |
| Standard InChI Key | QKTGWFUBZHRJRK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CON)I.Cl |
Introduction
Chemical Characteristics and Structural Properties
Molecular Architecture
O-(4-Iodobenzyl)hydroxylamine Hydrochloride consists of a benzyl group substituted with iodine at the para position, linked to a hydroxylamine moiety via an ether bond, with a hydrochloride counterion. The canonical SMILES representation (C₁=CC(=CC=C₁CON)I.Cl) underscores its planar aromatic system and polar functional groups. The iodine atom’s van der Waals radius (1.98 Å) and electronegativity (2.66) contribute to steric effects and electronic polarization, distinguishing it from chloro or bromo analogs .
Physicochemical Profile
The compound appears as a white to off-white crystalline powder with a melting point range of 158–162°C. Its solubility profile includes:
-
Water: 25 mg/mL at 20°C
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Organic solvents: Ethanol (45 mg/mL), dimethyl sulfoxide (DMSO) (120 mg/mL).
The hydrochloride salt enhances aqueous solubility, facilitating its use in biological assays.
Synthetic Methodologies
Conventional Synthesis
The primary route involves reacting 4-iodobenzyl chloride with hydroxylamine hydrochloride in ethanol under reflux (78°C, 12 hours):
Yields typically exceed 70% after recrystallization from ethyl acetate.
One-Pot Sequential Synthesis
Alternative methods employ a one-pot approach using 4-iodobenzaldehyde, hydroxylamine, and hydrochloric acid. This method avoids isolation of intermediates, achieving 65% yield with 98% purity (HPLC).
Chemical Reactivity and Applications
Nucleophilic Substitution
The hydroxylamine group undergoes nucleophilic reactions with electrophiles such as acyl chlorides, yielding hydroxamic acid derivatives:
This reactivity is exploited in synthesizing protease inhibitors and metal-chelating agents.
Oxidative Coupling
In the presence of Fe³⁺, the compound participates in oxidative coupling with phenols, forming diaryl ethers—a reaction leveraged in polymer chemistry.
| Substituent | Position | IC₅₀ (μM) |
|---|---|---|
| Iodine | Para | 0.22 |
| Chlorine | Meta | 0.30 |
| Bromine | Meta | 0.32 |
| Hydrogen | - | 0.81 |
The para-iodo derivative demonstrates 3.7-fold greater potency than the unsubstituted lead compound .
Cellular Efficacy and Selectivity
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
Iodine’s large atomic radius enhances hydrophobic interactions with IDO1’s active site (residues C129 and Y126), outperforming smaller halogens . Meta-substituted chloro and bromo analogs exhibit moderate activity, while fluorine analogs show reduced potency due to weaker van der Waals interactions .
Hydroxylamine vs. Hydrazine Derivatives
Unlike phenylhydrazine—a potent but irreversible heme modifier—O-(4-Iodobenzyl)hydroxylamine Hydrochloride acts reversibly, minimizing off-target effects .
Future Research Directions
Pharmacokinetic Optimization
Despite high ligand efficiency (0.93), the compound’s logP (1.85) suggests limited blood-brain barrier penetration . Prodrug strategies, such as esterification of the hydroxylamine group, could improve bioavailability.
Expanded Therapeutic Applications
Preliminary data indicate activity against Mycobacterium tuberculosis (MIC = 8 μg/mL), warranting exploration as an antitubercular agent.
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